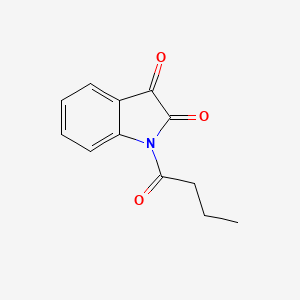

1-butyryl-1H-indole-2,3-dione

CAS No.:

Cat. No.: VC15316138

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO3 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 1-butanoylindole-2,3-dione |

| Standard InChI | InChI=1S/C12H11NO3/c1-2-5-10(14)13-9-7-4-3-6-8(9)11(15)12(13)16/h3-4,6-7H,2,5H2,1H3 |

| Standard InChI Key | LYWOFWNKZLWLPZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)N1C2=CC=CC=C2C(=O)C1=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Butyl-1H-indole-2,3-dione consists of an indole scaffold—a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 2- and 3-positions of the indole are oxidized to diketone groups (), while a butyl chain () is attached to the nitrogen atom at the 1-position (Figure 1) . This substitution increases the compound’s lipophilicity compared to unsubstituted isatin, influencing its solubility and interaction with biological membranes .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 203.24 g/mol |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Low in water; soluble in DMF, DMSO |

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 1-butyl-1H-indole-2,3-dione typically involves alkylation of isatin. A common method utilizes butyl halides (e.g., butyl bromide) and a base such as potassium carbonate () in dimethylformamide (DMF) under reflux conditions :

-

Step 1: Dissolve isatin in anhydrous DMF.

-

Step 2: Add to deprotonate the indole nitrogen.

-

Step 3: Introduce butyl bromide dropwise to facilitate nucleophilic substitution.

-

Step 4: Reflux the mixture at 80–100°C for 6–16 hours.

-

Step 5: Isolate the product via filtration and purify by recrystallization .

This method achieves moderate yields (50–70%) and is scalable for industrial production. Alternative approaches include using phase-transfer catalysts or microwave-assisted synthesis to enhance reaction efficiency .

Reactivity and Derivative Formation

The diketone moiety and aromatic indole ring enable diverse chemical transformations:

-

Oxidation: Treatment with or oxidizes the indole ring to quinone structures .

-

Reduction: Sodium borohydride () reduces the diketone to a diol ().

-

Electrophilic Substitution: Halogenation or nitration at the 5-position of the indole ring produces derivatives with enhanced bioactivity .

Biological and Pharmacological Applications

Antimicrobial Activity

1-Butyl-1H-indole-2,3-dione exhibits broad-spectrum antimicrobial properties. In vitro studies demonstrate efficacy against Staphylococcus aureus (MIC: 16 µg/mL) and Escherichia coli (MIC: 32 µg/mL) . The butyl chain enhances membrane permeability, facilitating interaction with bacterial efflux pumps and enzymes .

Central Nervous System Effects

Derivatives of 1-butylisatin show anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models, potentially through modulation of GABA receptors .

Industrial and Material Science Applications

Dye and Pigment Synthesis

The indole core serves as a precursor for azodyes and fluorescent pigments. For example, coupling with diazonium salts yields intensely colored compounds used in textile industries .

Coordination Chemistry

1-Butyl-1H-indole-2,3-dione acts as a ligand for transition metals (e.g., Cu, Fe), forming complexes with applications in catalysis and materials science .

Comparative Analysis with Related Indole Derivatives

Table 2: Structural and Functional Comparison

| Compound | Substituent | Key Properties |

|---|---|---|

| Isatin (1H-indole-2,3-dione) | None | Antiviral, anticonvulsant |

| 1-Methylisatin | Methyl (-CH) | Enhanced metabolic stability |

| 1-Ethylisatin | Ethyl (-CHCH) | Intermediate lipophilicity |

| 1-Butylisatin | Butyl (-CH) | High lipophilicity, improved bioavailability |

The butyl chain in 1-butylisatin confers superior membrane permeability compared to smaller alkyl derivatives, making it more effective in crossing the blood-brain barrier .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume